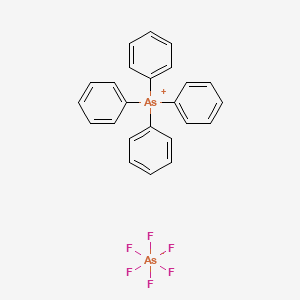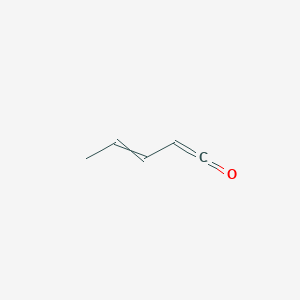
Diethyl 2,3-bis((dimethoxyphosphinothioyl)thio)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malathion is synthesized through a multi-step process involving the reaction of diethyl maleate with dimethyl phosphorodithioate. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, malathion is produced in large quantities using continuous flow reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Malathion undergoes several types of chemical reactions, including:
Oxidation: Malathion can be oxidized to form malaoxon, a more toxic compound.
Hydrolysis: In the presence of water, malathion can hydrolyze to form various degradation products.
Substitution: Malathion can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of malathion.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Malathion has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and pesticide degradation.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential use in treating head lice and other parasitic infections.
Industry: Utilized in the development of new pesticides and pest control strategies.
Mecanismo De Acción
Malathion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous stimulation of nerves, muscles, and glands. The primary molecular target of malathion is the active site of acetylcholinesterase, where it forms a covalent bond, rendering the enzyme inactive .
Comparación Con Compuestos Similares
Similar Compounds
Parathion: Another organophosphate pesticide with higher toxicity to humans and animals.
Chlorpyrifos: Known for its effectiveness against a broad range of pests but with higher environmental persistence.
Uniqueness of Malathion
Malathion’s relatively low toxicity to non-target organisms and its rapid degradation in the environment make it a preferred choice for pest control. Its unique combination of efficacy and safety distinguishes it from other organophosphates .
Propiedades
Número CAS |
32358-09-1 |
|---|---|
Fórmula molecular |
C12H24O8P2S4 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
diethyl 2,3-bis(dimethoxyphosphinothioylsulfanyl)butanedioate |
InChI |
InChI=1S/C12H24O8P2S4/c1-7-19-11(13)9(25-21(23,15-3)16-4)10(12(14)20-8-2)26-22(24,17-5)18-6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
MYJCKKZBYSVOQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C(=O)OCC)SP(=S)(OC)OC)SP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


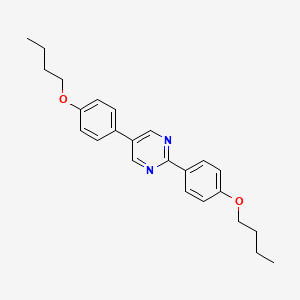
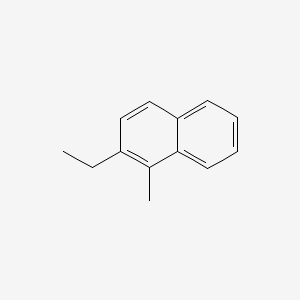
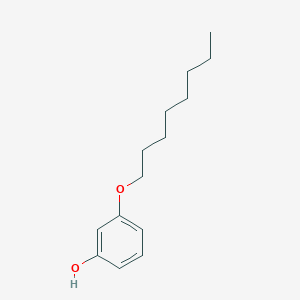
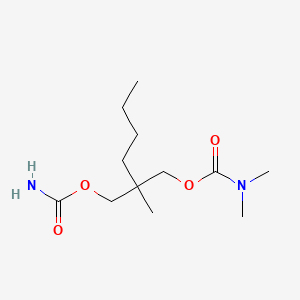
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

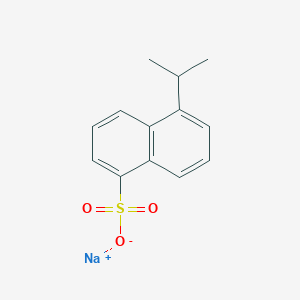
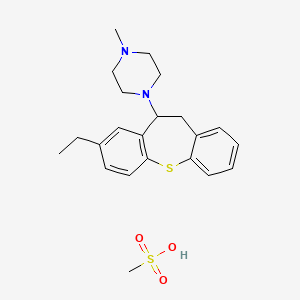
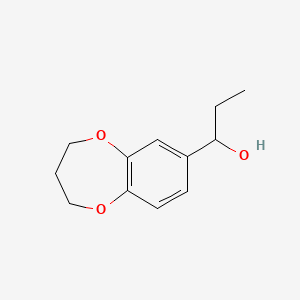
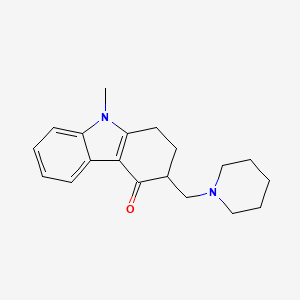
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
